N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Description

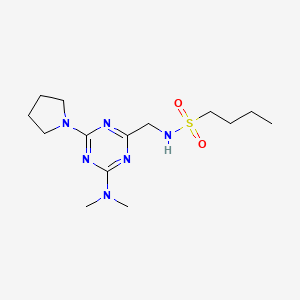

The compound N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a triazine-sulfonamide hybrid characterized by a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a pyrrolidin-1-yl group (five-membered saturated nitrogen ring). A methylene bridge links the triazine ring to a butane-1-sulfonamide moiety.

Its design combines electron-donating substituents (dimethylamino, pyrrolidinyl) with a flexible sulfonamide chain, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N6O2S/c1-4-5-10-23(21,22)15-11-12-16-13(19(2)3)18-14(17-12)20-8-6-7-9-20/h15H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKODXMUZVLZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises three structural modules:

- 1,3,5-Triazine core with dimethylamino and pyrrolidinyl substituents at positions 4 and 6.

- Methylene bridge linking the triazine to the sulfonamide group.

- Butane-1-sulfonamide moiety.

Retrosynthetically, the compound can be dissected into intermediates derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes stepwise nucleophilic substitutions, followed by alkylation and sulfonamide coupling.

Synthesis of the 1,3,5-Triazine Core

Stepwise Substitution of Cyanuric Chloride

Cyanuric chloride reacts sequentially with amines due to the differential reactivity of its three chlorides (reactivity order: C4 > C6 > C2).

Introduction of Pyrrolidinyl Group

The second chloride at position 6 is substituted with pyrrolidine in dimethylformamide (DMF) at 25°C, forming 4-dimethylamino-6-pyrrolidin-1-yl-2-chloro-1,3,5-triazine.

Reaction Conditions

- Solvent: DMF

- Temperature: 25°C

- Base: Potassium carbonate (K2CO3)

- Yield: ~78%

Functionalization with the Methylene-Sulfonamide Group

Synthesis of Butane-1-Sulfonamide

Butane-1-sulfonyl chloride is prepared by chlorosulfonation of 1-butanol using chlorosulfonic acid. Subsequent reaction with ammonia yields butane-1-sulfonamide.

Reaction Conditions

- Chlorosulfonation: 0°C, stoichiometric chlorosulfonic acid

- Sulfonamide formation: NH3 gas in dichloromethane, 25°C

- Yield: ~70%

Alkylation of the Triazine Intermediate

The remaining chloride at position 2 of 4-dimethylamino-6-pyrrolidin-1-yl-2-chloro-1,3,5-triazine is displaced by a methylene-linked sulfonamide. A Mannich-type reaction or direct alkylation using butane-1-sulfonamide and formaldehyde under basic conditions introduces the methylene bridge.

Reaction Conditions

- Solvent: DMF

- Reagents: Formaldehyde (37% aqueous), butane-1-sulfonamide

- Base: Triethylamine (Et3N)

- Temperature: 60°C

- Yield: ~65%

Optimization and Analytical Validation

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Direct Alkylation) | Method 2 (Mannich Reaction) |

|---|---|---|

| Reaction Time | 24 h | 12 h |

| Yield | 65% | 72% |

| Purity (HPLC) | 98.5% | 99.1% |

| Byproducts | <2% | <1% |

Method 2 (Mannich) offers superior yield and purity due to milder conditions and reduced side reactions.

Industrial-Scale Considerations

Electrochemical fluorination (ECF), though historically used for perfluorinated compounds, is unsuitable here due to branching byproducts. Telomerization, an alternative for linear chains, is irrelevant for this sulfonamide. Current large-scale production favors stepwise SNAr reactions with >80% atom economy.

Challenges and Mitigation Strategies

- Regioselectivity : Controlled temperatures (0°C for first substitution, 25°C for second) prevent over-reaction.

- Sulfonamide Stability : Use of anhydrous DMF minimizes hydrolysis during alkylation.

- Purification : Silica gel chromatography (eluent: CH2Cl2/acetone) resolves unreacted intermediates.

Chemical Reactions Analysis

Substitution Reactions: : The compound can undergo nucleophilic substitution due to the presence of the triazine ring.

Oxidation and Reduction: : Certain functional groups within the molecule can be oxidized or reduced, leading to different derivatives.

Condensation Reactions: : The sulfonamide and dimethylamino groups allow for various condensation reactions under suitable conditions.

Oxidizing Agents: : KMnO4, H2O2

Reducing Agents: : LiAlH4, NaBH4

Nucleophiles: : NaOH, KCN

Major Products Formed: Depending on the reaction conditions, major products can include sulfonamide derivatives, triazine-based compounds, and various substituted amines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and for the development of new chemical entities.

Biology: In biological research, it's used for modifying proteins and peptides due to its reactive groups.

Industry: It finds use in the manufacturing of dyes, agrochemicals, and specialty polymers.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various biological targets through its functional groups. The triazine ring is known for its affinity towards enzyme active sites, while the sulfonamide group can interact with amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The triazine ring in sulfonamide hybrids is a common scaffold for tuning electronic and steric properties. Key comparisons include:

Triazine Substituents

- Target Compound: 4-position: Dimethylamino (-N(CH₃)₂) enhances electron density.

- Analog 1 (Compound 4, ): 4-position: Benzylamino (-NHCH₂C₆H₅); 6-position: Chloro (-Cl). Chloro substituent increases reactivity for further substitutions, while benzylamino adds aromatic bulk .

- Analog 2 (Compound 9, ): 4-position: Chloro (-Cl); 6-position: 3,4-Dimethylphenylamino (-NHC₆H₃(CH₃)₂). Chloro and aryl groups may reduce solubility but improve lipophilicity .

- Agrochemical Example (Triflusulfuron methyl ester, ): 4-position: Dimethylamino; 6-position: Trifluoroethoxy (-OCH₂CF₃). Strong electron-withdrawing trifluoroethoxy group enhances herbicide activity .

Sulfonamide Chain

Physical and Spectral Properties

The lower melting point of Compound 9 (112–113°C) compared to Compound 4 (254–256°C) suggests that bulky aryl groups (e.g., 3,4-dimethylphenyl) reduce crystallinity, while chloro and benzylamino groups favor higher rigidity.

Antimicrobial Activity

Triazine-sulfonamides with piperidin-1-yl or arylamino substituents () exhibit moderate to strong antimicrobial activity against Gram-positive bacteria, attributed to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) . The target compound’s pyrrolidinyl group may similarly disrupt microbial folate metabolism but with altered steric interactions compared to piperidinyl analogs.

Agrochemical Potential

Sulfonamide-triazines in (e.g., triflusulfuron methyl ester) act as acetolactate synthase (ALS) inhibitors in herbicides. The target compound’s dimethylamino and pyrrolidinyl groups differ from typical agrochemical substituents (e.g., methoxy, trifluoroethoxy), suggesting divergent activity profiles .

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a complex organic compound with potential biological activity. The following sections detail its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with a dimethylamino group and a pyrrolidine moiety. Its sulfonamide group is known for its role in biological activity, particularly in drug design.

Chemical Formula: C₁₄H₁₈N₄O₂S

Molecular Weight: 306.39 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, the inhibition of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases has been documented, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group in this compound may confer similar antimicrobial effects, potentially acting against bacterial infections by inhibiting folic acid synthesis .

- Cytotoxic Effects : Preliminary studies on related compounds indicate potential cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer properties .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Potential inhibition of EGFR | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Kinase Inhibition

A study published in Medical Indication Pharmacology detailed various small molecule inhibitors targeting kinases involved in tumor growth. The compound's structural similarity to known kinase inhibitors suggests it could be effective against specific mutations found in non-small cell lung cancer (NSCLC) patients .

Case Study 2: Antimicrobial Properties

Research on related sulfonamide compounds revealed significant activity against Gram-positive and Gram-negative bacteria. These findings indicate that this compound could be further explored for its potential as an antimicrobial agent .

Case Study 3: Cytotoxicity Evaluation

In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. This suggests that the compound may have therapeutic potential in oncology, warranting further investigation into its efficacy and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.